molecular formula C13H22N2O5 B2996572 1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine CAS No. 1097194-13-2

1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine

Cat. No.: B2996572
CAS No.: 1097194-13-2
M. Wt: 286.328
InChI Key: RNCFSKLCUPXAEU-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine involves the protection of functional groups during chemical reactions. The Boc group (tert-butoxycarbonyl) is introduced to the molecule to shield reactive sites, thereby preventing unwanted side reactions . This protection is crucial in multi-step organic syntheses where selective reactions are required.

Comparison with Similar Compounds

1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine is unique due to its specific structure and functional groups. Similar compounds include:

These similar compounds differ in their functional groups, which influence their chemical behavior and applications.

Properties

IUPAC Name

tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-7-5-6-9(15)11(17)14-8-10(16)19-4/h9H,5-8H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCFSKLCUPXAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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